molecular formula C17H23N3O3S B5341599 1-butylsulfonyl-N-(4-cyanophenyl)piperidine-4-carboxamide

1-butylsulfonyl-N-(4-cyanophenyl)piperidine-4-carboxamide

Cat. No.: B5341599
M. Wt: 349.4 g/mol
InChI Key: IPXDVZOTJWTQDO-UHFFFAOYSA-N
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Description

1-butylsulfonyl-N-(4-cyanophenyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butylsulfonyl-N-(4-cyanophenyl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with butylsulfonyl chloride and 4-cyanobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, can vary depending on the specific synthetic route employed.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-butylsulfonyl-N-(4-cyanophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-butylsulfonyl-N-(4-cyanophenyl)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biological targets.

    Medicine: Research may focus on its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-butylsulfonyl-N-(4-cyanophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.

    4-ANPP (4-anilinopiperidine): Another intermediate in the synthesis of fentanyl and related compounds.

Uniqueness

1-butylsulfonyl-N-(4-cyanophenyl)piperidine-4-carboxamide is unique due to its specific functional groups and structural features, which contribute to its distinct chemical properties and potential applications. Its combination of a butylsulfonyl group, a cyanophenyl group, and a piperidine ring sets it apart from other similar compounds and may offer unique advantages in various research and industrial contexts.

: Benchchem : Benchchem : Bidepharm : Benchchem : RSC Publishing : Benchchem : MDPI : Springer : Wikipedia

Properties

IUPAC Name

1-butylsulfonyl-N-(4-cyanophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-2-3-12-24(22,23)20-10-8-15(9-11-20)17(21)19-16-6-4-14(13-18)5-7-16/h4-7,15H,2-3,8-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXDVZOTJWTQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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